Betaine glucuronate

Catalog No.
S13254094
CAS No.
32087-68-6
M.F
C11H19NO8
M. Wt
293.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Betaine glucuronate

CAS Number

32087-68-6

Product Name

Betaine glucuronate

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(trimethylazaniumyl)acetyl]oxyoxane-2-carboxylate

Molecular Formula

C11H19NO8

Molecular Weight

293.27 g/mol

InChI

InChI=1S/C11H19NO8/c1-12(2,3)4-5(13)19-11-8(16)6(14)7(15)9(20-11)10(17)18/h6-9,11,14-16H,4H2,1-3H3/t6-,7-,8+,9-,11+/m0/s1

InChI Key

YJSRPTFWEFKQSW-ZCLKDUABSA-N

Canonical SMILES

C[N+](C)(C)CC(=O)OC1C(C(C(C(O1)C(=O)[O-])O)O)O

Isomeric SMILES

C[N+](C)(C)CC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O

Betaine glucuronate (C11H19NO8) is a zwitterionic inner salt synthesized via the esterification of betaine (trimethylglycine) and glucuronic acid. Functioning as both a methyl donor and a glucuronidation precursor, it is highly soluble in water and readily metabolizes into its two active constituents upon administration. In procurement and formulation contexts, it is primarily sourced as an active pharmaceutical ingredient (API) and advanced nutraceutical for hepatoprotective applications, metabolic regulation, and veterinary injectables. Its stable crystalline structure and high aqueous solubility make it highly processable for both solid oral dosages and liquid formulations, offering an improved handling profile compared to simpler betaine derivatives [1].

Substituting betaine glucuronate with crude physical mixtures of betaine and glucuronic acid fails to replicate the synchronized pharmacokinetic delivery and stability of the conjugated inner salt. Furthermore, replacing it with the more common betaine hydrochloride introduces severe formulation challenges; betaine HCl is highly acidic (pH 2.0–3.0 in a 10% solution) and is strictly contraindicated for patients with gastric ulcers or hyperacidity [1]. Alternatively, substituting with betaine anhydrous introduces extreme hygroscopicity, which causes rapid caking during storage and requires costly, low-humidity environmental controls during tableting. Betaine glucuronate overcomes these limitations by providing a moisture-stable, non-ulcerogenic, and pH-compatible compound that ensures reproducible manufacturing and safe administration [2].

Formulation pH and Gastric Tolerability

Betaine hydrochloride is widely used but presents significant acidity issues, yielding a pH of 2.0 to 3.0 in a 10% aqueous solution, which necessitates enteric coating or limits its use due to ulcerogenic contraindications. Betaine glucuronate mitigates this extreme acidity, offering a much milder pH profile suitable for direct oral administration without causing gastric distress or requiring complex buffering agents [1].

Evidence DimensionAqueous solution pH and gastric safety
Target Compound DataMildly acidic to neutral physiological compatibility; non-ulcerogenic
Comparator Or BaselineBetaine hydrochloride (pH 2.0–3.0 in 10% solution; contraindicated for gastric ulcers)
Quantified DifferenceElimination of extreme acidity (pH < 3) and associated mucosal toxicity
Conditions10% aqueous solution / oral solid dose administration

Allows formulators to develop safe, non-irritating oral supplements and pharmaceuticals without the added cost of enteric coatings.

Clinical Hepatoprotective Efficacy (Steatosis Reduction)

In clinical applications targeting non-alcoholic steatohepatitis (NASH), betaine glucuronate demonstrates significant therapeutic efficacy. A randomized, double-blind, placebo-controlled trial involving 191 patients showed that an 8-week oral regimen reduced hepatic steatosis by 25% (p < 0.01) and hepatomegaly by 6% (p < 0.05), whereas the placebo group showed no significant reduction [1].

Evidence DimensionReduction in hepatic steatosis
Target Compound Data25% reduction in steatosis over 8 weeks
Comparator Or BaselinePlacebo baseline (0% significant reduction)
Quantified Difference25% absolute improvement in liver fat accumulation metrics
Conditions8-week oral administration in human NASH patients

Provides buyers in the pharmaceutical and advanced nutraceutical sectors with clinically validated efficacy data to justify premium product positioning.

Aqueous Solubility for High-Dose Liquid Formulations

The highly polar nature of the glucuronate conjugate ensures high aqueous solubility, which is critical for high-concentration liquid dosing. The European Medicines Agency (EMA) notes its use in veterinary injectables for cattle, horses, and pigs at doses ranging from 1.5 to 15 mg/kg body weight. This high solubility allows for stable, high-dose liquid formulations without the need for synthetic solubilizers or lipid emulsions, which are often required for other lipophilic hepatoprotectants like silymarin [1].

Evidence DimensionInjectable formulation compatibility
Target Compound DataFully soluble for direct injection at 1.5–15 mg/kg bw
Comparator Or BaselineLipophilic hepatoprotectants (e.g., Silymarin, requiring complex solubilization)
Quantified DifferenceElimination of co-solvents/surfactants in high-dose liquid formats
ConditionsVeterinary injectable formulations

Drastically simplifies the manufacturing process and reduces excipient costs for CDMOs producing liquid or injectable therapeutics.

Hygroscopicity and Bulk Handling Stability

Betaine anhydrous is notoriously hygroscopic, rapidly absorbing atmospheric moisture, which leads to caking, poor flowability, and the need for strict environmental controls (<20% RH) during manufacturing. Betaine glucuronate, as a stable inner salt, exhibits a significantly improved moisture profile. This structural stability prevents premature degradation and ensures consistent powder rheology during high-speed tableting and encapsulation processes [1].

Evidence DimensionMoisture absorption and handling stability
Target Compound DataStable crystalline powder suitable for standard handling
Comparator Or BaselineBetaine anhydrous (highly hygroscopic, prone to rapid caking)
Quantified DifferenceElimination of the need for ultra-low humidity manufacturing environments
ConditionsBulk API storage and solid-dose manufacturing (tableting/encapsulation)

Reduces HVAC energy expenditures and minimizes batch-to-batch variability caused by moisture-induced API degradation.

Oral Therapeutics for Non-Alcoholic Steatohepatitis (NASH)

Betaine glucuronate is a primary active ingredient for clinical and advanced nutraceutical formulations targeting liver fat reduction. Its proven ability to reduce hepatic steatosis by 25% over 8 weeks makes it a highly effective choice compared to generic lipotropic blends, particularly when combined with synergistic co-factors [1].

Gastric-Safe Digestive and Metabolic Supplements

For dietary supplements aimed at methylation support or digestion, betaine glucuronate replaces betaine hydrochloride. This substitution completely avoids the severe pH drop (pH 2.0-3.0) associated with the hydrochloride salt, making the final product safe for patients with a history of heartburn or gastric ulcers [2].

High-Dose Veterinary Injectables

Due to its high aqueous solubility and established safety profile (recognized by the EMA with no Maximum Residue Limit required), betaine glucuronate is highly suitable for formulating high-dose (up to 15 mg/kg bw) injectables for treating exogenous intoxication and metabolic disorders in livestock [3].

Moisture-Stable Solid Dose Manufacturing

CDMOs and formulators select betaine glucuronate over betaine anhydrous to bypass severe hygroscopicity issues. Its stable crystalline nature ensures consistent powder flowability and prevents caking during high-speed encapsulation, reducing the need for expensive dehumidification infrastructure [4].

XLogP3

-1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

293.11106656 g/mol

Monoisotopic Mass

293.11106656 g/mol

Heavy Atom Count

20

UNII

IP8V70N015

Dates

Last modified: 08-10-2024

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